2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide
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Description
2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H19ClN2OS and its molecular weight is 298.83. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN2OS, with a molecular weight of approximately 272.79 g/mol. The structure features a pyridine ring substituted with a chloro group and an ethylsulfanyl cyclopentyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. In vitro tests against various bacterial strains have shown that compounds with similar structures exhibit moderate to strong antibacterial activity.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | |
This compound | Escherichia coli | 12 | |
Related Pyridine Compound | Klebsiella pneumoniae | 18 |
These results suggest that modifications in the structure can enhance or reduce antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The results indicated that the compound exhibits significant free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.
Table 2: Antioxidant Activity Assay Results
The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition Studies
Enzyme inhibition studies have demonstrated that the compound can act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
Table 3: Enzyme Inhibition Potency
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
---|---|---|---|
This compound | 0.95 | 1.20 | |
Standard Inhibitor (Galantamine) | 0.85 | 1.10 |
These findings indicate that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.
Case Studies
A notable study involved the synthesis and biological evaluation of various pyridine derivatives, including our compound of interest. The study highlighted significant improvements in biological activity through structural modifications, emphasizing the importance of functional groups in enhancing efficacy against specific biological targets.
Case Study Example
In a comparative study on pyridine derivatives, researchers synthesized several analogs and tested their biological activities against a panel of pathogens and enzymes. The results indicated that modifications at the nitrogen position significantly affected enzyme inhibition rates and antimicrobial properties, with some compounds showing enhanced activity compared to established drugs.
Properties
IUPAC Name |
2-chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-3-19-12-5-4-11(9-12)17(2)14(18)10-6-7-16-13(15)8-10/h6-8,11-12H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBAYKXKWJBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.